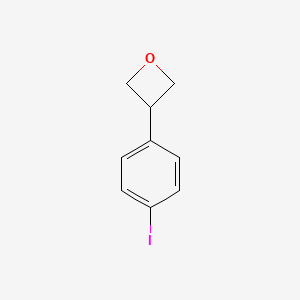
Potassium thiazol-2-yl-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium thiazol-2-yl-L-prolinate is a compound that combines the structural features of thiazole and proline. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while proline is an amino acid that plays a crucial role in protein synthesis. The combination of these two components results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium thiazol-2-yl-L-prolinate typically involves the reaction of thiazole derivatives with L-proline in the presence of a potassium base. One common method involves the use of potassium hydroxide as a base to facilitate the reaction between thiazole-2-carboxylic acid and L-proline. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
Potassium thiazol-2-yl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
Potassium thiazol-2-yl-L-prolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug delivery agents.
Industry: Utilized in the development of new materials, catalysts, and chemical sensors.
作用機序
The mechanism of action of potassium thiazol-2-yl-L-prolinate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The proline moiety may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological molecules.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-2-carboxylic acid and thiazole-4-carboxylic acid.
Proline derivatives: Compounds containing the proline moiety, such as L-proline methyl ester and L-proline ethyl ester.
Uniqueness
Potassium thiazol-2-yl-L-prolinate is unique due to the combination of the thiazole and proline structures, which imparts distinct chemical and biological properties
特性
分子式 |
C8H9KN2O2S |
|---|---|
分子量 |
236.33 g/mol |
IUPAC名 |
potassium;(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2S.K/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
InChIキー |
YFCHCMLKBPVOFA-RGMNGODLSA-M |
異性体SMILES |
C1C[C@H](N(C1)C2=NC=CS2)C(=O)[O-].[K+] |
正規SMILES |
C1CC(N(C1)C2=NC=CS2)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)

![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)




![Benzo[f]cinnoline](/img/structure/B12954418.png)

![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)


![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)

